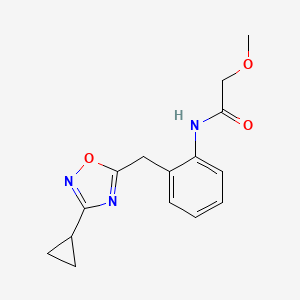

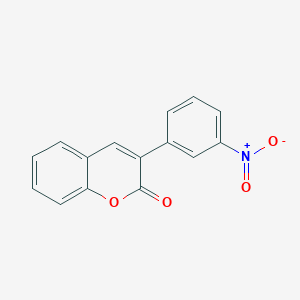

![molecular formula C14H8ClNO4 B2804663 Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate CAS No. 371215-02-0](/img/structure/B2804663.png)

Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate, also known as CLOC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of oxazole derivatives and has been found to have potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

科学的研究の応用

Photochemistry and Vibrational Spectra Studies

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a related compound, has been synthesized and isolated in cryogenic matrices for FTIR spectroscopic study. This research focused on the characterization of low energy conformers of MCPIC, predicting the existence of three such conformers through DFT calculations. Two of these conformers were observed experimentally. The study also explored the photoisomerization of MCPIC to oxazole, identifying intermediates in this process (Lopes et al., 2011).

Structural Assignment and Reaction Mechanisms

Research into the structural assignment of isomeric heterocycles like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate has been conducted using IR spectroscopy. This study demonstrated that methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates undergo thermal ring expansion to produce 4-halo-5-phenyl-1,3-oxazole-2-carboxylates (Lopes et al., 2009).

Synthesis and Bioevaluation as Antimicrobial Agents

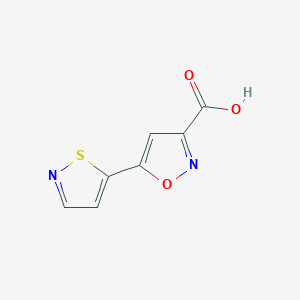

A study focused on the design and synthesis of new derivatives of pyrrole, incorporating chlorine, amide, and 1,3-oxazole fragments. These compounds showed promise as antimicrobial agents. The process involved transforming an aldehyde fragment into a 1,3-oxazole cycle, followed by hydrolysis to convert the reactant into pyrrole-3-carboxylic acid, a crucial building block for developing antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Synthesis Approaches for Pharmaceutical Development

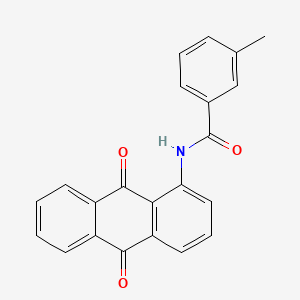

One study presented a synthesis of 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, a compound with pharmaceutical relevance. This synthesis involved the reaction between homophthalic anhydride and 4,5-dihydro-2-phenyl-1,3-oxazole, indicating potential for the development of pharmaceuticals (Christov et al., 2006).

Photorearrangement Studies

Phenyloxazoles, including variants similar to Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate, have been studied for their photorearrangement behaviors. These studies classified the photorearrangements into different types and explored the correlation between photolysis and electronic structure, contributing to a deeper understanding of reaction mechanisms in such compounds (Maeda & Kojima, 1977).

特性

IUPAC Name |

phenyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO4/c15-9-6-7-12-11(8-9)16(14(18)20-12)13(17)19-10-4-2-1-3-5-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDGHUOMMFLMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N2C3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

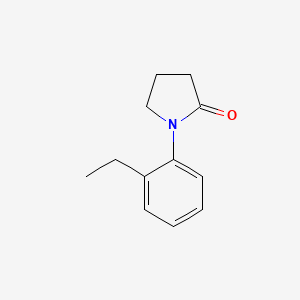

![2-(2,4-diketo-1,7-dimethyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2804581.png)

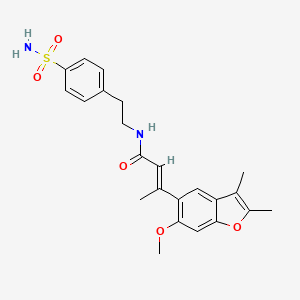

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)

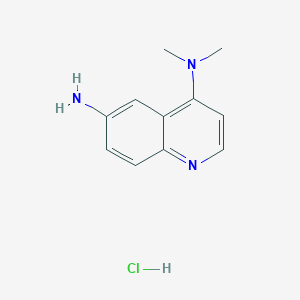

![6-(4-Ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2804585.png)

![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2804597.png)

![5-Bromo-2-[[1-(3-chloropyridin-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2804603.png)